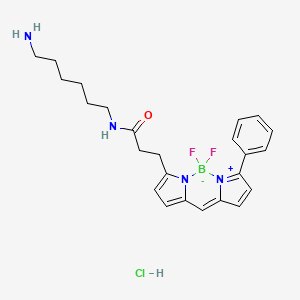

BDPR6Gaminehydrochloride

Description

BDPR6Gaminehydrochloride is a boronic dipyrromethene dye matched to the rhodamine 6G channel. This fluorophore derivative contains an aliphatic amine group in the form of a salt. The amine groups can be conjugated to electrophiles and used for enzymatic transamination .

Properties

Molecular Formula |

C24H30BClF2N4O |

|---|---|

Molecular Weight |

474.8 g/mol |

IUPAC Name |

N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide;hydrochloride |

InChI |

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H |

InChI Key |

MNYJFICGJSOWBU-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Foundations of BDP R6G Amine Hydrochloride

Core BODIPY Scaffold Synthesis

The BODIPY core is synthesized via a condensation reaction between pyrrole derivatives and aryl aldehydes, followed by boron trifluoride (BF₃) complexation. Source highlights that the dipyrromethene boron difluoride structure is electrically neutral, contributing to its photostability and tunable fluorescence. For BDP R6G amine, the pyrrole subunits are functionalized with electron-donating groups to redshift absorption and emission maxima to 530 nm and 548 nm, respectively.

Introduction of the Aliphatic Amine Group

Salt Formation and Purification

Hydrochloride Salt Preparation

The free amine is treated with concentrated HCl (1–2 equiv) in methanol or ethanol. Source specifies that the hydrochloride form enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and stabilizes the amine against oxidation. The reaction mixture is stirred at 0–5°C for 1–2 hours, followed by solvent evaporation under reduced pressure.

Chromatographic Purification

Crude product is purified via silica gel column chromatography using dichloromethane/methanol (95:5 v/v) as the eluent. Source reports a final purity of ≥95%, validated by ¹H NMR and HPLC-MS. For large-scale batches, preparative HPLC with a C18 column and acetonitrile/water gradient achieves >99% purity.

Table 2: Purification Metrics for BDP R6G Amine Hydrochloride

| Method | Conditions | Purity |

|---|---|---|

| Silica Column | CH₂Cl₂/MeOH (95:5) | 95% |

| Preparative HPLC | C18, ACN/H₂O (70:30 to 95:5) | >99% |

| Recrystallization | Ethanol/water (8:2) | 90% |

Analytical Characterization

Spectroscopic Validation

UV-Vis Spectroscopy : Absorption maxima at 530 nm (ε ≈ 85,000 M⁻¹cm⁻¹) confirm the BODIPY-R6G spectral overlap. Fluorescence Spectroscopy : Emission at 548 nm with a quantum yield of 0.96, comparable to Rhodamine 6G.

Scalability and Industrial Production

Applications and Derivative Synthesis

Challenges and Optimization

Byproduct Mitigation

Over-alkylation during amine functionalization is minimized by stoichiometric control (1:1 amine:electrophile ratio) and low-temperature reactions.

Solvent Selection

Anhydrous DMF prevents hydrolysis of the BODIPY core but requires post-reaction removal via lyophilization.

Chemical Reactions Analysis

Types of Reactions

BDPR6Gaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various derivatives of BDPR6Gaminehydrochloride with modified functional groups. These derivatives can have different properties and applications depending on the specific modifications made .

Scientific Research Applications

BDPR6Gaminehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BDPR6Gaminehydrochloride involves its interaction with specific molecular targets. The compound’s amine group can conjugate with electrophiles, allowing it to be used in enzymatic transamination reactions. The fluorescent properties of the compound are due to its boronic dipyrromethene core, which absorbs and emits light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Rhodamine 6G: A similar fluorescent dye with comparable properties.

BODIPY: Another boronic dipyrromethene dye with different functional groups.

Fluorescein: A widely used fluorescent dye with different spectral properties

Uniqueness

BDPR6Gaminehydrochloride is unique due to its specific combination of an aliphatic amine group and boronic dipyrromethene core. This combination provides distinct fluorescent properties and reactivity, making it suitable for a wide range of applications in scientific research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.